molecular formula C7H9ClN2O B1334033 1-(Aminoformylmethyl)pyridinium chloride CAS No. 41220-29-5

1-(Aminoformylmethyl)pyridinium chloride

Cat. No.: B1334033
CAS No.: 41220-29-5
M. Wt: 172.61 g/mol
InChI Key: IMJBHWDMQIYCEI-UHFFFAOYSA-N
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Description

1-(Aminoformylmethyl)pyridinium chloride is a useful research compound. Its molecular formula is C7H9ClN2O and its molecular weight is 172.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 40987. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Potential Antihypertensive Agent

1-Amino-4-phenyl pyridinium chloride has been identified as a potential antihypertensive agent due to its ability to deplete noradrenaline in mouse hearts, suggesting its utility in managing hypertension (Brittain et al., 1967). Another study highlighted its effects on the autonomic nervous and cardiovascular systems across various animal species (Cullum et al., 1967).

Chemical Synthesis and Purification

1-(2-Aminoethyl)pyridinium bromide, a related compound, has been used for the rapid and simple purification of benzamides and sulfonamides obtained by solution-phase synthesis, showcasing its significance in chemical synthesis processes (Lei et al., 2006).

Gene Delivery Applications

Pyridinium cationic lipids, which include variants of pyridinium chloride, have been prepared for use as nonviral gene delivery agents. These compounds have shown promising results in transfecting lung carcinoma cells and other malignancies, surpassing some classic formulations (Ilies et al., 2004).

Electochemical Degradation Studies

Research has been conducted on the electrochemical oxidation of pyridinium ionic liquids, including 1-butyl-4-methylpyridinium chloride. The study provided insights into the degradation efficiency and potential environmental impact of these compounds (Pieczyńska et al., 2015).

Potential Inhibitor of Acetylcholinesterase

1-[6-(Acridine-9-carbonyloxy)hexyl]pyridinium chloride was studied as a potential inhibitor of acetylcholinesterase, which is a target in Alzheimer's disease treatment. This highlights its potential application in neurodegenerative disease research (Correia et al., 2006).

Antimicrobial Activities

Quaternary pyridinium compounds, synthesized by condensation reactions involving pyridinium chlorides, have demonstrated significant growth-inhibitory capabilities against various microorganisms, including bacteria and fungi (Suyama et al., 1981).

Synthesis and Catalytic Applications

Sulfonic acid-functionalized pyridinium chloride has been used as a catalyst in the synthesis of 1,2,4,5-tetrasubstituted imidazoles, underlining its importance in facilitating chemical reactions (Zare et al., 2015).

Safety and Hazards

The safety data sheet (SDS) provides information on the basic physicochemical properties of 1-(Aminoformylmethyl)pyridinium chloride . It is advised to handle this compound with care and use it only for research and development, not for medicinal or household purposes . In case of eye contact, it is recommended to flush immediately with plenty of flowing water for 10 to 15 minutes holding eyelids apart .

Future Directions

Pyridinium salts, including 1-(Aminoformylmethyl)pyridinium chloride, have been the subject of extensive research due to their diverse structures and wide range of applications . They have played an intriguing role in many research topics, and their importance in various fields such as materials science and biological issues related to gene delivery has been highlighted . Future research may continue to explore their potential uses and synthesis methods .

Properties

IUPAC Name

2-pyridin-1-ium-1-ylacetamide;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O.ClH/c8-7(10)6-9-4-2-1-3-5-9;/h1-5H,6H2,(H-,8,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMJBHWDMQIYCEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C=C1)CC(=O)N.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373372
Record name 1-(2-Amino-2-oxoethyl)pyridin-1-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41220-29-5
Record name 41220-29-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40987
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-Amino-2-oxoethyl)pyridin-1-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Carbamoylmethyl)pyridinium Chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a suspension of 2-chloroacetamide (50.00 g, 524.01 mmol) in 100 mL of acetonitrile was added pyridine (41.45 g, 524.01 mmol). After being stirred at 90° C. for 10 h, the suspension was cooled to 22° C., suction-filtered and washed with 100 mL of hexanes. The product, 1-(2-amino-2-oxoethyl)pyridinium chloride (79.10 g, yield: 87%, mp 205.2° C.), was obtained as colorless crystals after being recrystallized from methanol.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
41.45 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

50.00 g (524.01 mmol) 2-chloroacetamide were suspended in 100 ml acetonitrile. 41.45 g (524.01 mmol) pyridine were added, and the suspension was heated at 90° C. for 10 hours. The suspension was cooled to 22° C., suction filtered and washed with 100 ml hexane. The product 1-carbamoylmethyl-pyridinium chloride (79.10 g) was obtained as colorless crystals after being recrystallized from ethanol, m.p 205.2° C.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
41.45 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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